黄曲霉毒素G2

描述

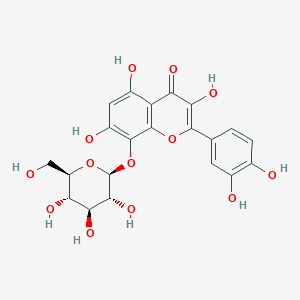

黄曲霉毒素G2是一种由黄曲霉和寄生曲霉真菌产生的霉菌毒素。这些真菌已知会污染各种食品商品,包括谷物、油籽、香料和坚果。黄曲霉毒素具有高度毒性和致癌性,对人类和动物构成重大健康风险。 This compound与黄曲霉毒素G1一样,在紫外光下具有绿色荧光 .

作用机制

黄曲霉毒素G2的主要毒性作用是通过形成活性氧 (ROS) 和生成反应性环氧化合物中间体。这些活性物质会导致氧化应激、DNA损伤和突变,进而导致致癌作用。 该化合物靶向细胞组分,如DNA、蛋白质和脂质,破坏其正常功能 .

类似化合物:

黄曲霉毒素B1: 由黄曲霉产生,是毒性和致癌性最强的黄曲霉毒素。

黄曲霉毒素B2: 也由黄曲霉产生,其毒性低于黄曲霉毒素B1。

黄曲霉毒素G1: 由寄生曲霉产生,与this compound相似,但结构和毒性特征略有不同.

独特性: this compound因其特定的荧光特性及其独特的生物合成途径而独一无二。 虽然它与其他黄曲霉毒素共享一些毒理学特性,但它与细胞组分的特定相互作用及其代谢途径为黄曲霉毒素毒性和致癌作用提供了独特的见解 .

科学研究应用

黄曲霉毒素G2主要用于科学研究,以研究其毒理学效应并开发食品安全检测方法。其应用包括:

生化分析

Biochemical Properties

Aflatoxin G2, like other aflatoxins, is produced via a polyketide pathway . This process involves at least 27 enzymatic reactions .

Cellular Effects

Aflatoxin G2 can have profound effects on various types of cells and cellular processes. It can disrupt the cell cycle, affecting the mitotic phase, growth process, and DNA synthesis . This disruption can lead to deregulation of the cell and potentially cancer development . Aflatoxin G2 can also suppress the immune system .

Molecular Mechanism

The molecular mechanism of Aflatoxin G2 involves its conversion to a reactive epoxide form. This form can bind to DNA and albumin in blood serum, causing DNA damage . It can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aflatoxin G2 can change over time. For example, high concentrations of aflatoxins can be produced quickly under optimal conditions . The rate of Aflatoxin G2-8,9-epoxide formation and its conjugation with glutathione are key parameters in the temporal effects of Aflatoxin G2 .

Dosage Effects in Animal Models

The effects of Aflatoxin G2 can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .

Metabolic Pathways

Aflatoxin G2 is involved in several metabolic pathways. It is produced by a polyketide pathway, involving at least 27 enzymatic reactions .

Transport and Distribution

Aflatoxin G2 can be transported and distributed within cells and tissues. It is a lipophilic molecule, meaning it can easily pass through cell membranes and distribute throughout the body . It is also known to contaminate a wide range of food commodities, including cereals, oilseeds, spices, and nuts .

准备方法

合成路线和反应条件: 黄曲霉毒素G2由寄生曲霉真菌通过聚酮生物合成途径合成。 合成过程涉及一系列酶促反应,将简单的有机分子转化为this compound的复杂结构 .

工业生产方法: 由于this compound的毒性,通常不进行工业生产。 为了研究目的,可以使用高效液相色谱 (HPLC) 和液相色谱-质谱联用 (LC-MS) 等方法从受污染的食品中分离this compound .

化学反应分析

反应类型: 黄曲霉毒素G2会发生各种化学反应,包括氧化、还原和水解。这些反应会改变其结构和毒性。

常用试剂和条件:

氧化: this compound可以使用过氧化氢或高锰酸钾等试剂在酸性条件下氧化。

还原: 还原可以使用硼氢化钠等还原剂实现。

主要形成的产物: 这些反应形成的主要产物包括毒性较低的代谢物,如黄曲霉毒素M1和黄曲霉毒素Q1 .

相似化合物的比较

Aflatoxin B1: Produced by Aspergillus flavus, it is the most toxic and carcinogenic aflatoxin.

Aflatoxin B2: Also produced by Aspergillus flavus, it is less toxic than Aflatoxin B1.

Aflatoxin G1: Produced by Aspergillus parasiticus, it is similar to Aflatoxin G2 but with a slightly different structure and toxicity profile.

Uniqueness: Aflatoxin G2 is unique due to its specific fluorescence properties and its distinct biosynthetic pathway. While it shares some toxicological properties with other aflatoxins, its specific interactions with cellular components and its metabolic pathways provide unique insights into aflatoxin toxicity and carcinogenesis .

属性

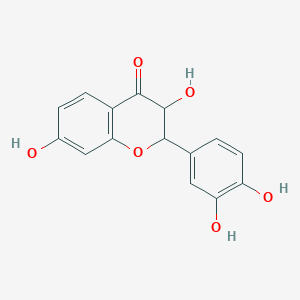

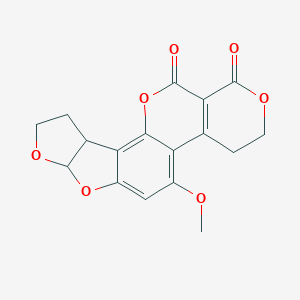

IUPAC Name |

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVRWVBBXIRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7241-98-7 | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 240 °C | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。